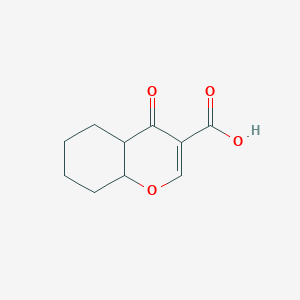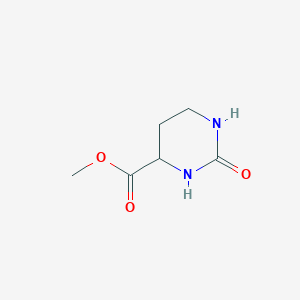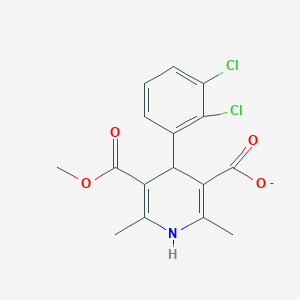
4-(2,3-Dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the dihydropyridine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:
Starting Materials: 2,3-Dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.
Solvent: Ethanol or methanol.
Catalyst: Acetic acid or other mild acids.
Temperature: Reflux conditions (around 70-80°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
4-(2,3-Dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
4-(2,3-Dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its potential as a calcium channel blocker in the treatment of hypertension and other cardiovascular diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2,3-Dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
4-(2,3-Dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its potential for selective calcium channel blocking and unique pharmacokinetic profile makes it a compound of interest for further research and development.
属性
分子式 |
C16H14Cl2NO4- |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)/p-1 |
InChI 键 |
LHAOQTPGTBGTIG-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione](/img/structure/B12354192.png)
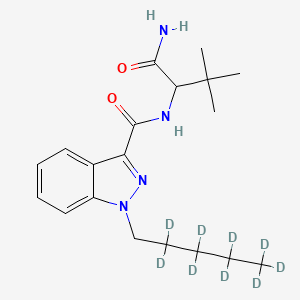
![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)
![(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid](/img/structure/B12354219.png)

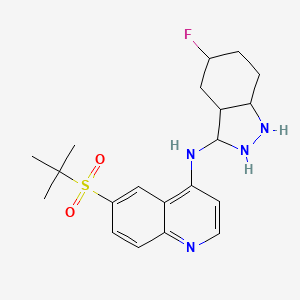
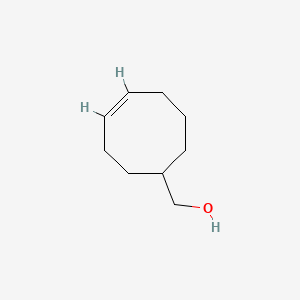
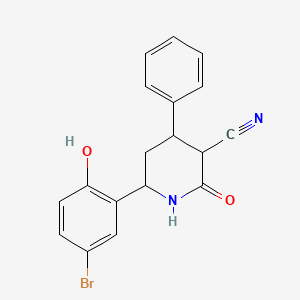
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B12354267.png)
